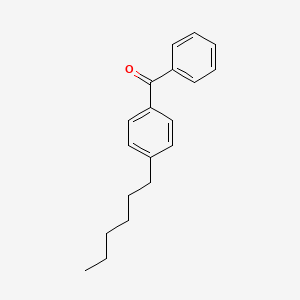

(4-Hexylphenyl)(phenyl)methanone

Description

(4-Hexylphenyl)(phenyl)methanone is a diarylketone characterized by a phenyl group and a 4-hexyl-substituted phenyl group attached to a ketone moiety. Its molecular formula is C₁₉H₂₂O, with a molecular weight of 266.38 g/mol. This compound is structurally related to benzophenones but distinguished by its unique alkyl substituent, which modulates its physicochemical and biological properties .

Properties

CAS No. |

64357-41-1 |

|---|---|

Molecular Formula |

C19H22O |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

(4-hexylphenyl)-phenylmethanone |

InChI |

InChI=1S/C19H22O/c1-2-3-4-6-9-16-12-14-18(15-13-16)19(20)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3 |

InChI Key |

FUQSTJFZZJXRJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hexylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 4-Hexylbenzoyl chloride and benzene.

Catalyst: Aluminum chloride (AlCl3).

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The temperature is usually maintained between 0°C to 25°C.

Industrial Production Methods

In an industrial setting, the production of (4-Hexylphenyl)(phenyl)methanone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4-Hexylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: 4-Hexylbenzoic acid and benzoic acid.

Reduction: (4-Hexylphenyl)(phenyl)methanol.

Substitution: Brominated derivatives of (4-Hexylphenyl)(phenyl)methanone.

Scientific Research Applications

(4-Hexylphenyl)(phenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Hexylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of (4-Hexylphenyl)(phenyl)methanone include:

| Compound Name | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|

| (4-Methylphenyl)(phenyl)methanone | Methyl (C₁H₃) at para position | C₁₄H₁₂O | Higher crystallinity; moderate hydrophobicity |

| (2,4-Dimethoxyphenyl)(phenyl)methanone | Methoxy (-OCH₃) at ortho/para positions | C₁₅H₁₄O₃ | Enhanced electron density; UV absorption |

| (4-Hydroxyphenyl)(phenyl)methanone | Hydroxyl (-OH) at para position | C₁₃H₁₀O₂ | Hydrogen bonding capability; antioxidant activity |

| (2-Ethynylphenyl)(4-fluorophenyl)methanone | Ethynyl (-C≡CH) and fluorine (-F) | C₁₅H₉FO | Click chemistry utility; fluorophilic interactions |

Key Differences:

- Hexyl vs. Methyl : The hexyl chain increases hydrophobicity (logP ≈ 5.2) compared to methyl-substituted analogs (logP ≈ 3.8), enhancing lipid solubility and membrane permeability .

- Hexyl vs. Methoxy/Hydroxyl: Methoxy and hydroxyl groups improve water solubility but reduce thermal stability. Hexyl derivatives are more suitable for non-polar solvents and polymer matrices .

- Hexyl vs. Ethynyl : Ethynyl groups enable covalent bonding (e.g., in click chemistry), whereas hexyl chains favor passive diffusion in biological systems .

Notable Findings:

- The hexyl chain in (4-Hexylphenyl)(phenyl)methanone contributes to moderate antimicrobial activity against Gram-positive bacteria, likely due to membrane disruption .

- Antioxidant activity is lower than methoxy- or hydroxyl-substituted analogs, which donate electrons or hydrogen atoms more effectively .

Material Science

- Polymer Additives: The hydrophobicity of (4-Hexylphenyl)(phenyl)methanone improves compatibility with polyethylene and polystyrene, enhancing mechanical strength and UV resistance .

- Liquid Crystals: Analogous to bicarbazole-substituted methanones, the hexyl chain may stabilize mesophases in liquid crystalline materials .

Pharmacology

- Drug Delivery: The compound’s lipid solubility makes it a candidate for prodrug formulations, though its biological activity is less pronounced than hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.